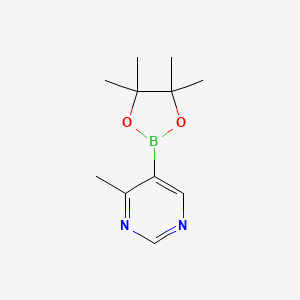

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Übersicht

Beschreibung

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a boronate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of 4-methyl-5-bromopyrimidine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or other oxidation products.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronate ester group.

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Borylation Reactions

One of the primary applications of this compound is in borylation , where it serves as a boron source for the introduction of boron into organic molecules. This process is crucial for synthesizing organoboron compounds that are useful in various chemical transformations, including:

- Cross-coupling reactions : The compound can react with aryl halides in the presence of palladium catalysts to form aryl-boron compounds, which are important for constructing complex organic molecules .

- Hydroboration : It can be used to add boron across alkenes and alkynes, facilitating the formation of new carbon-boron bonds .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new drugs. The incorporation of boron into drug candidates often enhances their biological activity and selectivity. Notable applications include:

- Anticancer agents : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to form stable complexes with biomolecules .

- Antimicrobial activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for new antibiotics .

Case Studies

Several studies highlight the utility of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in practical applications:

Case Study 1: Synthesis of Aryl Boronates

A study demonstrated the effectiveness of this compound in synthesizing aryl boronates via cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. The results indicated that using this boron reagent significantly improved reaction efficiency compared to traditional methods.

Case Study 2: Development of Anticancer Agents

Research into boron-containing heterocycles revealed that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines. The mechanism involved the selective targeting of cancerous cells while sparing normal cells, highlighting its potential as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This reactivity is crucial for its role in organic synthesis and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.

Phenylboronic Acid Pinacol Ester: Another boronate ester with applications in organic synthesis.

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A structurally similar compound with a different heterocyclic ring.

Biologische Aktivität

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- CAS Number : 1370001-96-9

- Molecular Formula : C13H19BNO3

- Molecular Weight : 235.11 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The incorporation of the dioxaborolane moiety enhances its solubility and stability, which may contribute to its efficacy in biological systems. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM. This suggests a promising therapeutic potential against aggressive cancer types .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound. It exhibited moderate activity against Gram-positive bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

Research highlighted the compound's potential as an anti-inflammatory agent. It was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be beneficial for conditions characterized by chronic inflammation .

Eigenschaften

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-8-9(6-13-7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLFONKXBNYYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.